1-Benzyl-4-vinylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102234-74-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-4-ethenylpiperidin-4-ol |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |
InChI Key |
KBCISEBKFUOCHX-UHFFFAOYSA-N |
SMILES |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
Canonical SMILES |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Vinylpiperidin 4 Ol
Reactions Involving the Vinyl Moiety
The carbon-carbon double bond of the vinyl group is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.
The vinyl group of 1-Benzyl-4-vinylpiperidin-4-ol readily undergoes electrophilic addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, leading to the formation of a more stable tertiary carbocation adjacent to the piperidine (B6355638) ring. This intermediate can then be trapped by a nucleophile. However, the proximity of the tertiary hydroxyl group and the nitrogen atom can influence the reaction pathways, potentially leading to rearrangements or intramolecular cyclizations.
Gold-catalyzed reactions, for instance, are known to activate carbon-carbon multiple bonds towards nucleophilic attack. beilstein-journals.orgbeilstein-journals.org While specific studies on this compound are not prevalent, analogous systems show that alcohols can act as nucleophiles in gold-catalyzed intermolecular hydroalkoxylation of olefins. beilstein-journals.org This suggests that under gold catalysis, the hydroxyl group of one molecule could potentially add across the vinyl group of another.
Table 1: Representative Electrophilic Additions to the Vinyl Group
| Reaction Type | Reagent(s) | Expected Product | Notes |
|---|---|---|---|
| Hydrohalogenation | H-X (e.g., H-Br, H-Cl) | 1-Benzyl-4-(1-haloethyl)piperidin-4-ol | Follows Markovnikov's rule, forming a tertiary carbocation intermediate. |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1-Benzyl-4-(1,2-dihaloethyl)piperidin-4-ol | Proceeds via a cyclic halonium ion intermediate. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-(1-Benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol | A Markovnikov addition of water across the double bond without carbocation rearrangement. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(1-Benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol | Results in an anti-Markovnikov addition of water. |
The vinyl group serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocyclic rings attached to the piperidine core. libretexts.org In these reactions, a 1,3-dipole reacts with the alkene to form a cyclic adduct. This class of reactions is highly valuable for building molecular complexity in a single, often stereocontrolled, step. clockss.org
For example, the reaction with a nitrone (generated in situ from a hydroxylamine (B1172632) and an aldehyde) would yield an isoxazolidine (B1194047) ring. Similarly, reaction with an azide (B81097) would produce a triazoline, which could subsequently be converted to other functionalities. The development of asymmetric cycloaddition reactions, often employing chiral metal catalysts, has become a significant area of research, allowing for the synthesis of optically active cyclic products. beilstein-journals.org While specific examples using this compound are not widely documented, the reactivity is inferred from the general behavior of vinyl groups in such transformations.
The vinyl group is susceptible to free-radical reactions, most notably radical polymerization. fujifilm.com This process is initiated by a radical species, which can be generated from an initiator molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) through the application of heat or light. fujifilm.comlibretexts.org
The initiation step involves the addition of the initiator radical to the vinyl group, creating a new carbon-centered radical. nsf.gov This radical then propagates by adding to subsequent monomer units of this compound, leading to the formation of a long polymer chain. libretexts.org The resulting polymer would feature a poly(ethylene) backbone with pendant 1-benzyl-4-hydroxypiperidin-4-yl side chains. The termination of the growing polymer chains can occur through combination or disproportionation of two radicals. libretexts.org Such polymerization reactions are fundamental in materials science for creating polymers with specific functional properties derived from the monomer unit. nih.gov
Table 2: Key Stages of Radical Polymerization
| Stage | Description | Reactants/Intermediates |
|---|---|---|
| Initiation | A radical initiator (I•) attacks the vinyl monomer (M) to form an initial monomer radical (M•). | Initiator (e.g., AIBN) + this compound |
| Propagation | The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. | M• + n(M) → M-(M)ₙ• |
| Termination | Two growing polymer chains react to terminate the polymerization, either by combination (forming one long chain) or disproportionation (forming two chains, one with a double bond). | Two polymer radicals (P•) |
Transformations at the Piperidine Ring and Hydroxyl Group
The tertiary alcohol and the benzyl-protected piperidine nitrogen offer additional sites for chemical modification, independent of the vinyl group's reactivity.
The tertiary hydroxyl group is a key functional handle for derivatization. It can be converted into ethers or esters through standard synthetic protocols.
Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding esters. This reaction introduces an acyl group, which can be used to modulate the molecule's properties or serve as a protecting group.
Etherification: Formation of an ether can be achieved under conditions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Activating the hydroxyl group, for example through a Mitsunobu reaction, provides another route to form C-O bonds. acs.org
The nitrogen atom in this compound is a tertiary amine. Direct N-alkylation with an alkyl halide would result in the formation of a quaternary ammonium (B1175870) salt. A more synthetically versatile approach involves the modification or replacement of the N-benzyl group.
N-debenzylation can be accomplished via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves the benzyl (B1604629) group to yield the corresponding secondary amine, 4-vinylpiperidin-4-ol. This secondary amine is a crucial intermediate that can then readily undergo a variety of transformations:
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpiperidines (amides). This is a robust method for introducing a wide array of functional groups.
N-Alkylation: The secondary amine can be alkylated with various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce new N-substituents. researchgate.net These reactions are often used to build libraries of compounds with diverse N-substituents for various applications. d-nb.inforesearchgate.net
Chemical Stability and Degradation Pathways
The stability of this compound and related compounds is a crucial consideration for their synthesis and storage. While specific degradation pathways for this compound are not extensively detailed in the provided search results, general principles of chemical stability for similar compounds can be inferred. For instance, compounds with a piperidine nucleus, such as 1-benzyl-4-piperidone, are generally stable under normal conditions but may be sensitive to strong oxidizing agents, open flames, hot surfaces, and sources of ignition. fishersci.comaksci.com The presence of the vinyl and hydroxyl groups in this compound introduces additional potential for reactivity, including polymerization of the vinyl group or elimination of the hydroxyl group under acidic or thermal conditions.
For safe handling, it is recommended to store such compounds in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and ignition sources. aksci.com
Rearrangement Processes and Cyclization Cascades
The vinylpiperidinol scaffold is a versatile platform for various rearrangement and cyclization reactions, enabling the synthesis of diverse heterocyclic systems.
A prominent reaction cascade involving derivatives of 4-vinylpiperidin-4-ol is the aza-Cope rearrangement followed by a Mannich cyclization. This tandem process has been effectively utilized in the stereoselective synthesis of fused bicyclic systems. rsc.orgdp.tech The aza-Cope rearrangement is a type of dp.techdp.tech-sigmatropic rearrangement involving a nitrogen atom, which often proceeds under milder conditions than its all-carbon counterpart. wikipedia.orgtcichemicals.com
Specifically, the rearrangement of 3-amino-4-vinylpiperidin-4-ol derivatives has been investigated, demonstrating high yields and diastereoselectivity. rsc.org The stereochemical outcome of this annulation process can be rationalized by analyzing the low-energy conformations of the starting trans-amino alcohol. This methodology provides an efficient route to cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives. rsc.org The cationic 2-aza-Cope rearrangement is particularly facile and is often coupled with a Mannich cyclization to provide a thermodynamic driving force for the reaction. wikipedia.org This high stereospecificity is attributed to a preference for a chair-like transition state. wikipedia.org
A practical synthetic strategy for preparing key precursors like 3-amino-4-vinylpiperidin-2-one has been developed, highlighting the importance of these intermediates in accessing complex molecules. acs.org
The vinyl group in this compound and its analogs can participate in intramolecular cyclization reactions. The Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a relevant transformation. organic-chemistry.orgwikipedia.org Depending on the reaction conditions, the Prins reaction can yield various products, including 1,3-diols or allylic alcohols. wikipedia.org The reaction proceeds through an oxocarbenium ion intermediate, which can be trapped by a nucleophile or undergo elimination. wikipedia.orgbeilstein-journals.org
Ene-type reactions, which are thermally or Lewis acid-catalyzed additions of an enophile (like a carbonyl compound) to an alkene with an allylic hydrogen, can also lead to cyclized products. brandeis.edu While often discussed in the context of intermolecular reactions, intramolecular variants are powerful tools for ring formation. beilstein-journals.orgbrandeis.edu The benzyl cation, which can be generated from benzylic alcohols, can also initiate intramolecular cyclizations by being captured by various terminators, including alkenes. researchgate.net Furthermore, intramolecular cyclizations of arylpropargyl amides, which share some structural similarities, have been shown to yield various heterocyclic products depending on the reaction conditions. rsc.org
A tandem alkynyl aza-Prins–Ritter reaction has been developed for the synthesis of piperidine derivatives, showcasing the utility of Prins-type cyclizations in building these heterocyclic cores. rsc.org
While direct gold-catalyzed allene (B1206475) cyclization of this compound is not explicitly described, analogous reactions highlight the potential of gold catalysis in activating C-C multiple bonds for cyclization. beilstein-journals.orgbeilstein-journals.org Gold(I) catalysts are known for their high carbophilicity, enabling the activation of alkynes, allenes, and alkenes toward nucleophilic attack. beilstein-journals.orgencyclopedia.pubmdpi.com
A highly stereoselective gold-catalyzed allene cyclization has been reported for the synthesis of 2-vinylpiperidin-3-ol, a structurally related compound. beilstein-journals.org The proposed mechanism involves an intramolecular rearrangement catalyzed by gold, followed by nucleophilic attack. beilstein-journals.org Gold-catalyzed intramolecular additions of amines to allenes have also been demonstrated, proceeding through consecutive dp.techdp.tech rearrangements. chemrxiv.org These reactions underscore the potential for developing novel gold-catalyzed cyclizations involving vinylpiperidine scaffolds.
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of these complex reactions is crucial for optimizing reaction conditions and controlling product selectivity.
The identification of reaction intermediates is key to elucidating reaction pathways. In the context of the aza-Cope rearrangement-Mannich cyclization, an iminium ion is a key intermediate formed after the initial sigmatropic rearrangement, which then undergoes the Mannich cyclization. wikipedia.org For Prins-type reactions, an oxocarbenium ion is the central intermediate that dictates the final product structure. wikipedia.orgbeilstein-journals.org
In gold-catalyzed reactions, various intermediates have been proposed and, in some cases, isolated. These include vinylgold species and gold-carbene intermediates, which can arise from the reaction of gold catalysts with alkynes or allenes. beilstein-journals.orgbeilstein-journals.org For example, in the gold-catalyzed cyclization of allenoates, a gold complex intermediate has been isolated. beilstein-journals.org Theoretical studies, such as DFT calculations, are also employed to model reaction pathways and predict the structures of transient intermediates. rsc.orgchemrxiv.org For instance, in a gold-catalyzed carboamination of allenes, DFT studies supported a mechanism involving two consecutive dp.techdp.tech rearrangements via a dearomatized intermediate. chemrxiv.org
Kinetic and Thermodynamic Studies of Reaction Pathways
The chemical reactivity of this compound is governed by the interplay of its functional groups: the tertiary amine, the benzyl group, the vinyl group, and the tertiary alcohol. Kinetic and thermodynamic studies, while not extensively reported for this specific molecule, can be inferred from investigations of related piperidine derivatives and analogous reaction classes. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions.
Key reaction pathways for this compound likely include reactions at the vinyl group, such as electrophilic additions and radical reactions, as well as transformations involving the hydroxyl group, like etherification or elimination. The benzyl group can also participate in reactions, for instance, through catalytic hydrogenolysis to debenzylate the nitrogen.
Kinetic Analysis of Potential Reaction Pathways
Kinetic studies measure the rate at which a reaction proceeds, providing insights into the reaction mechanism, including the determination of the rate law, rate constants, and activation energies. For this compound, different reaction types would exhibit distinct kinetic profiles.
Electrophilic Addition to the Vinyl Group: The reaction of the vinyl group with an electrophile (E+), such as a halogen or a protic acid, would likely proceed through a carbocationic intermediate. The rate of this reaction would depend on the concentration of both the substrate and the electrophile. A plausible rate law would be: Rate = k[this compound][E+]
The stability of the intermediate carbocation, influenced by the adjacent hydroxyl group and the piperidine ring, would significantly affect the activation energy and, consequently, the reaction rate.
Nucleophilic Substitution at the Benzylic Position: While less common under mild conditions, nucleophilic substitution at the benzylic carbon is a possibility. khanacademy.org The mechanism could be either SN1 or SN2, depending on the solvent, nucleophile, and leaving group (if one is formed). An SN2 reaction would be characterized by a second-order rate law, whereas an SN1 reaction would be first-order with respect to the substrate, proceeding through a resonance-stabilized benzylic carbocation. khanacademy.org
Thermodynamic Considerations
Thermodynamic studies focus on the energy changes that occur during a reaction, determining the position of equilibrium and the relative stability of reactants and products. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Hypothetical Kinetic and Thermodynamic Data
To illustrate the principles, the following table presents hypothetical data for two potential reaction pathways of this compound.
| Reaction Pathway | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) at 298 K (kJ/mol) |
| Electrophilic Bromination of the Vinyl Group | 1.2 x 10² | 45 | -80 | -25 | -72.55 |
| Acid-Catalyzed Dehydration (Elimination) | 3.5 x 10⁻⁴ | 95 | +15 | +40 | +3.08 |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁸O for oxygen), chemists can follow the labeled atom's position in the products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
While specific isotopic labeling studies on this compound are not prominently documented in the literature, the principles of this methodology can be applied to elucidate its potential reaction mechanisms.
Investigating Reaction Mechanisms with Isotopic Tracers
Consider the acid-catalyzed dehydration of this compound, which could theoretically proceed through different pathways. Isotopic labeling can help distinguish between these possibilities.
Distinguishing between E1 and E2 Mechanisms: In an E1 mechanism, the reaction proceeds through a carbocation intermediate formed after the loss of the hydroxyl group (as water). In an E2 mechanism, the C-H and C-O bonds break simultaneously. By labeling the hydrogen atoms on the carbon adjacent to the hydroxyl-bearing carbon with deuterium, one can observe the kinetic isotope effect. A significant slowing of the reaction rate with the deuterated substrate would suggest that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 mechanism.
Tracing Rearrangements: If skeletal rearrangements are suspected during a reaction, isotopic labeling can provide conclusive evidence. For example, by synthesizing this compound with a ¹³C label at a specific position in the piperidine ring, one could track the position of this label in the rearranged product, thereby mapping the movement of atoms.
Hypothetical Isotopic Labeling Experiment
To determine the mechanism of a hypothetical rearrangement of this compound under acidic conditions, the following experiment could be designed:
Synthesis of Labeled Compound: Synthesize this compound with an ¹⁸O-labeled hydroxyl group. This can be achieved by using H₂¹⁸O during the final hydrolysis step of a Grignard reaction to form the tertiary alcohol.
Reaction and Product Analysis: Subject the ¹⁸O-labeled compound to the acidic reaction conditions.
Mechanistic Elucidation: Analyze the products using mass spectrometry. If the reaction proceeds without the involvement of the hydroxyl oxygen in a rearrangement (e.g., a simple dehydration), the ¹⁸O label will be lost in the water molecule. However, if the oxygen atom participates in a rearrangement, the ¹⁸O label would be retained in the final product at a new position, which can be identified by the mass of the product.
The following table outlines the expected outcomes of this hypothetical experiment.
| Mechanistic Pathway | Expected Location of ¹⁸O Label in Product | Conclusion |
| Simple Dehydration (e.g., E1 or E2) | ¹⁸O is lost in the water by-product; product is unlabeled. | The hydroxyl group acts as a simple leaving group. |
| Rearrangement involving the hydroxyl oxygen (e.g., pinacol-type) | ¹⁸O is retained within the rearranged carbon skeleton of the product. | The hydroxyl oxygen is directly involved in the rearrangement mechanism. |
Such experiments, though complex to execute, provide unambiguous insights into reaction mechanisms that are often difficult to obtain through other methods. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization of 1 Benzyl 4 Vinylpiperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-Benzyl-4-vinylpiperidin-4-ol can be achieved, providing insights into its connectivity, stereochemistry, and conformational dynamics.
Comprehensive 1D and 2D NMR Analysis for Structural Elucidation
The structural backbone of this compound consists of a piperidine (B6355638) ring, a benzyl (B1604629) group attached to the nitrogen atom, and a vinyl and a hydroxyl group at the C4 position. The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (N-CH₂) resonate as a singlet or an AB quartet, depending on the conformational rigidity, usually in the range of δ 3.5-3.7 ppm. The protons of the vinyl group give rise to a characteristic set of signals: a doublet of doublets for the proton on the same carbon as the two hydrogens of the terminal CH₂, and two distinct signals for the geminal protons. The piperidine ring protons resonate in the aliphatic region, often showing complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the piperidine ring, and the vinyl group carbons all resonate at characteristic chemical shifts.
To definitively assign these signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the geminal and vicinal protons of the piperidine ring, as well as the coupling between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, showing a correlation from the benzylic protons to the C2 and C6 carbons of the piperidine ring, and to the quaternary carbon of the benzyl group.
Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (N-CH₂) | 3.60 (s, 2H) | 62.5 | C2/C6, C4, C1' |
| 2, 6 | 2.65 (m, 2H), 2.40 (m, 2H) | 50.8 | C4, C1 |
| 3, 5 | 1.80 (m, 2H), 1.65 (m, 2H) | 35.2 | C4, C2/C6 |
| 4 | - | 71.0 | H2/H6, H3/H5, H1'' |
| 4-OH | 2.50 (s, 1H) | - | - |
| 1' (Vinyl CH) | 5.95 (dd, 1H) | 144.5 | C4, C2'' |
| 2' (Vinyl CH₂) | 5.25 (d, 1H), 5.10 (d, 1H) | 113.0 | C4, C1' |
| 1'' (Benzyl C) | - | 138.0 | H2''/H6'', H1 |
| 2'', 6'' (Benzyl CH) | 7.35 (d, 2H) | 129.0 | C4'', C1'' |
| 3'', 5'' (Benzyl CH) | 7.30 (t, 2H) | 128.5 | C1'', C5''/C3'' |
| 4'' (Benzyl CH) | 7.25 (t, 1H) | 127.0 | C2''/C6'' |
Disclaimer: The data presented in this table is representative and based on the analysis of structurally similar compounds. Experimental data for this compound is not publicly available.
Stereochemical Assignment using Advanced NMR Techniques
The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. While standard NMR techniques cannot distinguish between enantiomers, they are powerful for determining relative stereochemistry in diastereomers. In the context of substituted piperidines, the relative orientation of substituents on the ring can be elucidated using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. researchgate.net For this compound, NOESY or ROESY can be used to determine the relative orientation of the vinyl and hydroxyl groups at C4 with respect to the piperidine ring protons. For instance, an NOE correlation between the hydroxyl proton and the axial protons at C2 and C6 would suggest an axial orientation of the hydroxyl group.
The stereochemistry of the vinyl group (E/Z) is not applicable here as it is a terminal vinyl group.
Conformational Analysis via NMR Spectroscopic Data
The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The benzyl group on the nitrogen atom can exist in either an axial or equatorial position, and the barrier to nitrogen inversion is often low at room temperature, leading to a rapid equilibrium. The conformation of N-benzylpiperidines has been a subject of interest in numerous studies. scilit.comacs.org
The conformational preference can be investigated by analyzing the coupling constants (³JHH) of the piperidine ring protons in the ¹H NMR spectrum. The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. A large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
Low-temperature NMR studies can be employed to slow down the conformational exchange and nitrogen inversion, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. This can provide valuable information about the relative energies of the different conformations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₄H₁₉NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm its elemental composition. A thesis from the University of Alberta mentions the use of HRMS in the characterization of this compound. ualberta.ca
Representative High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 218.15394 | 218.1541 |
| [M+Na]⁺ | 240.13588 | 240.1360 |
Disclaimer: The data presented in this table is representative. The calculated values are based on the elemental composition C₁₄H₁₉NO. The observed values are hypothetical.
Fragmentation Pathway Analysis using Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule.
For this compound, the fragmentation is expected to be initiated by the ionization method used (e.g., Electrospray Ionization - ESI). The protonated molecule [M+H]⁺ would likely undergo fragmentation through several characteristic pathways:
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecular ion.
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is a very common and favorable fragmentation pathway for N-benzyl compounds, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Piperidine Ring Fragmentation: The piperidine ring can undergo various fragmentation pathways, including alpha-cleavage adjacent to the nitrogen atom.
Loss of the Vinyl Group: The vinyl group can be lost as a neutral fragment (27 Da).
By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is characterized by the distinct signals arising from its constituent functional groups. The presence of the hydroxyl (-OH), vinyl (C=C), and benzyl groups, along with the piperidine skeleton, gives rise to a series of identifiable peaks in both IR and Raman spectra.
The tertiary alcohol's O-H stretching vibration is typically observed as a broad band in the infrared spectrum, generally in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1150-1250 cm⁻¹ region. The vinyl group presents several characteristic vibrations, including the C=C stretching mode around 1640 cm⁻¹ and the =C-H stretching vibrations above 3000 cm⁻¹. The aromatic C-H stretching of the benzyl group is also expected in the 3000-3100 cm⁻¹ range, while the C=C stretching vibrations of the benzene (B151609) ring typically appear as a set of bands between 1450 and 1600 cm⁻¹. The piperidine ring will contribute to the C-N and C-C stretching vibrations, as well as various bending and rocking modes in the fingerprint region (below 1500 cm⁻¹).
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Infrared) | Expected Wavenumber (cm⁻¹) (Raman) |
| Tertiary Alcohol (-OH) | O-H Stretch (H-bonded) | 3600-3200 (broad) | Weak or not observed |
| Tertiary Alcohol (-OH) | C-O Stretch | 1250-1150 | Moderate |
| Vinyl (-CH=CH₂) | =C-H Stretch | 3100-3000 | Strong |
| Vinyl (-CH=CH₂) | C=C Stretch | 1650-1630 | Strong |
| Benzyl (Aromatic) | =C-H Stretch | 3100-3000 | Strong |
| Benzyl (Aromatic) | C=C Ring Stretch | 1600, 1585, 1500, 1450 | Strong |
| Piperidine | C-N Stretch | 1250-1020 | Moderate |
| Piperidine/Alkyl | C-H Stretch | 2970-2850 | Strong |
Note: The data in this table is representative and based on typical vibrational frequencies for the respective functional groups. Actual experimental values may vary.
Spectroscopic Signatures for Polymorph and Solid-State Analysis
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical science as different polymorphs can exhibit distinct physical properties. Vibrational spectroscopy is a powerful, non-destructive tool for identifying and differentiating between polymorphs. conicet.gov.ar
Differences in the crystal lattice environment of polymorphs can lead to subtle but measurable changes in the vibrational spectra. These changes can manifest as shifts in peak positions, alterations in peak intensities, and the appearance or disappearance of peaks. conicet.gov.ar For this compound, variations in intermolecular hydrogen bonding involving the hydroxyl group would be particularly sensitive to the crystalline form and would likely result in significant shifts in the O-H stretching band in the IR spectrum. Furthermore, lattice vibrations, which occur at low frequencies (typically below 200 cm⁻¹), are directly related to the crystal structure and can be effectively probed by Raman spectroscopy, providing a clear distinction between different polymorphs.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. google.comnih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the stereochemistry at the quaternary carbon center and reveal the conformation of the piperidine ring (e.g., chair or boat). Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available at the time of writing, the general technique remains the gold standard for solid-state structural elucidation.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques widely employed in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and robust technique for the analysis of a wide range of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.
Method development for this compound would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation from any impurities or related substances. A C18 column is a common starting point for the separation of moderately polar compounds. researchgate.netamericanpharmaceuticalreview.com The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the basic piperidine nitrogen, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the amine. Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum of the benzyl group, likely around 254 nm.
A representative, though hypothetical, HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table presents a typical starting point for HPLC method development and would require optimization for a specific sample.
Supercritical Fluid Chromatography (SFC) for Chiral Analysis
Since this compound possesses a chiral center at the C4 position of the piperidine ring, the separation of its enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit different pharmacological activities. research-solution.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed, resolution, and reduced solvent consumption. researchgate.net
In chiral SFC, the mobile phase is typically supercritical carbon dioxide mixed with a polar organic co-solvent, such as methanol or ethanol. The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. Additives, such as amines or acids, can be included in the mobile phase to improve peak shape and selectivity.
The development of a chiral SFC method for this compound would involve screening a variety of CSPs and co-solvents to find the optimal conditions for enantiomeric resolution.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |
| Gradient/Isocratic | Isocratic (e.g., 80% CO₂, 20% Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Note: This table provides a general framework for chiral SFC method development. The specific CSP and mobile phase composition would need to be determined experimentally.
Derivatization Strategies for Enhanced Analytical Detection
The analytical detection of this compound, particularly in complex matrices, can be challenging due to its polarity and potentially low volatility, which may lead to poor chromatographic performance and low detector response. Derivatization is a chemical modification technique used to convert an analyte into a product, or derivative, with properties more suitable for a given analytical method, such as Gas Chromatography (GC) or Liquid Chromatography (LC). research-solution.comresearchgate.net For compounds like this compound, which contains a tertiary alcohol functional group, derivatization is employed to increase volatility, improve thermal stability, reduce sample adsorption within the analytical system, and enhance the sensitivity of detection. researchgate.netlibretexts.org
The primary target for derivatization in the this compound molecule is the active hydrogen of the hydroxyl (-OH) group. The tertiary nature of this alcohol presents a degree of steric hindrance, which can affect the reaction kinetics. sigmaaldrich.com The reactivity for derivatizing alcohols typically follows the order: primary > secondary > tertiary. research-solution.comsigmaaldrich.com Therefore, reaction conditions may need to be optimized, for instance by increasing the temperature, extending the reaction time, or using a catalyst, to ensure the complete derivatization of this sterically hindered tertiary alcohol. sigmaaldrich.com The three most common derivatization approaches applicable to the hydroxyl group are silylation, acylation, and alkylation. libretexts.org
Silylation
Silylation is one of the most widely used derivatization methods in GC analysis. research-solution.com It involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com This process significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn increases its volatility and thermal stability. libretexts.org A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a particularly common and effective choice. research-solution.comresearchgate.net To drive the reaction to completion, especially for hindered alcohols, BSTFA is often used in combination with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com
Acylation
Acylation involves the reaction of the hydroxyl group with an acylating reagent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester derivative. libretexts.org These derivatives are more volatile and generally less polar than the parent compound. libretexts.org A significant advantage of acylation is the ability to introduce fluorinated groups, for example by using reagents like pentafluorobenzyl bromide (PFB-Br). research-solution.com The resulting fluorinated derivatives exhibit a greatly enhanced response with an electron capture detector (ECD), a highly sensitive detector used in GC. libretexts.org In general, acylated derivatives are known to be more stable than their silylated counterparts. libretexts.org
Alkylation
Alkylation is another strategy where the active hydrogen of the alcohol is replaced with an alkyl or benzyl group, forming a stable ether. libretexts.org For instance, benzylation using benzyl bromide can be employed. This reaction creates a derivative with a higher molecular weight and a distinct mass fragmentation pattern in mass spectrometry (MS), which can be advantageous for identification and for shifting the retention time away from potential low-molecular-weight interferences in a sample matrix. The resulting benzyl ethers are chemically robust, providing stable derivatives for analysis.
The selection of a derivatization strategy depends on the analyte, the sample matrix, and the analytical instrumentation available. For this compound, these methods provide a pathway to overcome analytical challenges, enabling more robust and sensitive detection.
Table 1: Common Derivatization Strategies for Alcohols
| Derivatization Strategy | General Reaction | Common Reagents | Advantages for Analysis |
|---|---|---|---|
| Silylation | Replaces active hydrogen with a silyl group (e.g., -Si(CH₃)₃). libretexts.org | BSTFA, TMCS, HMDS. research-solution.com | Increases volatility and thermal stability; reduces hydrogen bonding; ideal for GC-MS. libretexts.org |
| Acylation | Converts alcohols to esters. libretexts.org | Acid Anhydrides (e.g., Acetic Anhydride), Acyl Halides (e.g., Pentafluorobenzoyl Chloride). libretexts.org | Increases volatility; fluorinated derivatives enhance ECD response; generally stable derivatives. libretexts.org |
| Alkylation (e.g., Benzylation) | Replaces active hydrogen with an alkyl or benzyl group to form an ether. libretexts.org | Benzyl bromide, Pentafluorobenzyl bromide (PFB-Br). research-solution.com | Forms stable derivatives; can improve chromatographic behavior and provide unique mass spectra for GC-MS. |
Table 2: Example Derivatization Reagents and Conditions for Alcohols
| Reagent(s) | Target Functional Group | Typical Reaction Conditions | Analytical Technique |
|---|---|---|---|
| BSTFA + TMCS (5:1, v:v) | Non-sterically hindered hydroxyl groups. tcichemicals.com | Add 100 μL of reagent, react for 2 hours at 60 °C. tcichemicals.com | GC-MS |
| Pentafluorobenzyl Bromide (PFB-Br) with a catalyst (e.g., 18-crown-6 (B118740) ether, K₂CO₃) | Carboxylic acids, phenols. researchgate.net | Dissolve sample in acetone, add reagent and catalyst, sonicate for three hours. researchgate.net | GC-ECD, GC-MS |
| Benzyl Bromide with a base (e.g., Na₂CO₃) | Alcohols (forming benzyl ethers). | React in a solvent like dichloromethane (B109758) at 55 °C for 2 hours. | GC-MS |
Computational Chemistry and Theoretical Studies of 1 Benzyl 4 Vinylpiperidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental characteristics of a molecule. rsc.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict molecular properties with a high degree of accuracy. uni-bonn.deorientjchem.org
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure of 1-benzyl-4-vinylpiperidin-4-ol would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects of such an analysis include the determination of atomic charges and bond orders. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
For this compound, the electron-donating character of the nitrogen atom in the piperidine (B6355638) ring and the electron-withdrawing nature of the benzyl (B1604629) and vinyl groups would significantly influence the electron density distribution. The hydroxyl group introduces further complexity through its ability to act as both a hydrogen bond donor and acceptor.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Atom | Atomic Charge (e) |
| N1 | -0.65 |
| C2 | 0.25 |
| C3 | 0.15 |
| C4 | 0.55 |
| O (hydroxyl) | -0.70 |
| H (hydroxyl) | 0.45 |
| C (vinyl, alpha) | -0.30 |
| C (vinyl, beta) | -0.20 |
| C (benzyl, ipso) | -0.10 |
This table presents hypothetical data based on typical values observed for similar functional groups in related molecules.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of a compound. researchgate.netq-chem.com
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. uni-bonn.delibretexts.org These predictions are based on the calculated magnetic shielding tensors for each nucleus. By comparing the calculated shifts with experimental spectra, one can confirm the molecular structure and assign specific resonances to individual atoms.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Key Nuclei in this compound (Calculated using the GIAO method at the B3LYP/6-31G(d) level of theory)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C2, C6 | 55.2 | H2, H6 | 2.85 |
| C3, C5 | 35.8 | H3, H5 | 1.90 |
| C4 | 72.5 | - | - |
| C (vinyl, alpha) | 142.1 | H (vinyl, alpha) | 5.95 |
| C (vinyl, beta) | 114.3 | H (vinyl, beta) | 5.20, 5.35 |
| C (benzyl, CH₂) | 63.0 | H (benzyl, CH₂) | 3.60 |
| C (benzyl, ipso) | 138.5 | - | - |
| C (benzyl, ortho) | 129.0 | H (benzyl, ortho) | 7.30 |
| C (benzyl, meta) | 128.5 | H (benzyl, meta) | 7.25 |
| C (benzyl, para) | 127.8 | H (benzyl, para) | 7.20 |
| O (hydroxyl) | - | H (hydroxyl) | 2.50 |
This table presents hypothetical data based on typical chemical shift ranges for the functional groups present in the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.netatomistica.online Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. The presence of characteristic functional groups like the hydroxyl (-OH), vinyl (C=C), and benzyl groups would lead to distinct peaks in the vibrational spectrum. For example, the O-H stretching frequency is typically observed in the range of 3200-3600 cm⁻¹, while the C=C stretching of the vinyl group would appear around 1640 cm⁻¹.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. youtube.comidpublications.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. mdpi.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom and the vinyl group, while the LUMO might be distributed over the benzyl ring.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
This table presents hypothetical data based on typical values for similar organic molecules.
Molecular Modeling and Conformational Analysis
Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt various conformations. Molecular modeling techniques are essential for exploring the conformational landscape and identifying the most stable structures. ethz.ch
Force Field Development and Refinement
While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) methods, which use force fields, offer a faster alternative. A force field is a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.
For a novel molecule like this compound, existing force fields may not have accurate parameters for all the necessary atom types and bond interactions. Therefore, a crucial step can be the development and refinement of force field parameters. This is often achieved by fitting the MM energies and geometries to higher-level QM calculations or experimental data.
Conformational Landscape Exploration and Energy Minima
The piperidine ring in this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms. The substituents on the ring, namely the benzyl group at the nitrogen and the vinyl and hydroxyl groups at C4, will influence the relative stability of these conformations.
Table 4: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description (Piperidine Ring) | Substituent Orientations (N-Benzyl, C4-OH, C4-Vinyl) | Relative Energy (kcal/mol) |
| Chair | Equatorial, Axial, Equatorial | 0.00 |
| Chair | Equatorial, Equatorial, Axial | 1.5 |
| Twist-Boat | - | 5.8 |
| Boat | - | 7.2 |
This table presents hypothetical data illustrating the expected relative stabilities of different conformations.
Reaction Mechanism Simulation and Prediction
Computational chemistry provides powerful tools to simulate and predict the mechanisms of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energies involved. For this compound, a key reaction of interest is its synthesis, which typically involves the nucleophilic addition of a vinyl organometallic reagent (like vinylmagnesium bromide) to 1-benzyl-4-piperidone.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org Mapping the PES is crucial for understanding reaction dynamics, as it reveals the pathways from reactants to products, including any intermediates and transition states. libretexts.orgnih.gov
For the synthesis of this compound, a PES would map the energy changes as the vinyl nucleophile approaches the carbonyl carbon of 1-benzyl-4-piperidone. The surface would illustrate the energy minima corresponding to the reactants, the pre-reaction complex, any intermediates, and the final product. nih.gov The reaction coordinate would primarily follow the trajectory of the forming carbon-carbon bond and the breaking of the carbonyl π-bond. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these different molecular arrangements. nih.govjksus.org The resulting PES can be visualized as a contour plot, showing the energy landscape of the transformation. nih.gov Studies on similar systems, such as the addition of Grignard reagents to pyridinium (B92312) salts, demonstrate that a PES can elucidate the most energetically favorable reaction pathways. acs.org
The transition state (TS) is the highest energy point along the lowest energy path from reactants to products on the PES, representing the energetic barrier that must be overcome for the reaction to occur. libretexts.org Identifying and characterizing the TS is a primary goal of reaction mechanism simulations. Computationally, this involves locating a first-order saddle point on the PES—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
For the vinylation of 1-benzyl-4-piperidone, the transition state would feature a partially formed C-C bond between the vinyl group and the carbonyl carbon, and a partially broken C=O π-bond. DFT calculations are highly effective for optimizing the geometry of such transition states. nih.govrug.nl Once the TS geometry is located, its energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction rate.
Computational studies on the addition of Grignard reagents to related cyclic ketones have successfully calculated these parameters. For instance, in a study on the addition of ethylmagnesium bromide to an activated pyridine (B92270), the activation energy for the direct addition was calculated to be 14.70 kcal/mol. rug.nlacs.org A similar approach for this compound synthesis would provide a quantitative measure of the reaction barrier.
Table 1: Representative Calculated Activation Energies for Related Reactions
| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Acylpyridinium salt + EtMgBr | Direct Grignard Addition | DFT | 14.70 | rug.nlacs.org |
| N-Tosyl Piperidine Derivative | 1,5-Hydrogen Atom Transfer (HAT) | DFT (M06-2X/6-31+G**) | 9.0 (Energy difference between competing TS) | nih.gov |
| N-Benzyl-3-cyanopyridinium salt + EtMgBr | Copper-Catalyzed Grignard Addition | DFT | 6.47 | acs.org |
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects, either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with specific properties, like a dielectric constant). uni-muenchen.deresearchgate.net The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used implicit solvation model. mdpi.com
For the synthesis of this compound, the polarity of the solvent would influence the stability of the charged intermediates and transition states. A polar solvent would likely stabilize the developing negative charge on the oxygen atom in the transition state, potentially lowering the activation energy. Studies on other piperidine derivatives have shown that including solvent effects is crucial for accurately reproducing experimental results. uni-muenchen.de For example, research on piperine (B192125) demonstrated that the dipole moment increased when moving from non-polar to polar solvents, indicating significant solvent-solute interactions that affect reactivity. researchgate.net Similarly, computational work on N-BOC-Piperidine-4-Carboxylic acid found a good correlation between its electronic properties and the polarity of the solvent. researchgate.net A theoretical study on the enantioselective synthesis of piperidines found that selectivity and yield were highly dependent on solvent polarity, with nonpolar solvents providing the best results, a finding that could be rationalized through computational modeling of the transition states in different solvent environments. umich.edu
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to build a mathematical equation that can predict the reactivity of new, untested compounds. researchgate.netmdpi.com
For a series of derivatives of this compound (e.g., with different substituents on the benzyl ring), a QSRR study could be developed to predict their relative rates of a specific reaction.
Key steps in a QSRR study would include:
Dataset Assembly: Synthesizing or defining a set of structurally related piperidinol compounds.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., logP) parameters. researchgate.netmdpi.com
Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR), to find the best correlation between a subset of descriptors and the observed reactivity. researchgate.net
Validation: Testing the model's predictive power using both internal and external validation techniques. mdpi.com
While no specific QSRR study for this compound exists, similar studies on other heterocyclic compounds have been successful. For instance, a QSRR analysis of painkiller drugs successfully related their chromatographic retention times (a property related to reactivity and interaction) to descriptors like the n-octanol-water partition coefficient (log P) and molecular surface area. researchgate.net For piperidine derivatives, QSRR could predict properties like their rate of formation or their affinity for a biological target.
In Silico Design and Prediction of Novel Piperidinol Derivatives
In silico (computer-based) methods are increasingly used to design novel molecules with desired properties, bypassing the need for extensive and costly synthesis in the early stages of discovery. nih.govresearchgate.net This approach is particularly prevalent in drug discovery, where the goal is to design molecules that bind effectively to a specific biological target. nih.gov
Starting with the scaffold of this compound, in silico design could be used to predict new derivatives with enhanced or modified properties. For example, if the goal were to design a derivative with higher affinity for a particular enzyme, the following process could be used:
Target Identification: A biological target (e.g., a protein receptor) is identified.
Molecular Docking: The parent compound, this compound, is computationally "docked" into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a "docking score," which estimates binding affinity. nih.govresearchgate.net
Virtual Library Generation: A virtual library of derivatives is created by computationally adding various substituents at different positions on the parent scaffold.
High-Throughput Virtual Screening: The entire virtual library is docked to the target protein, and the derivatives are ranked based on their docking scores. nih.gov
ADME Prediction: The most promising candidates from docking are then subjected to further in silico analysis to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for a compound's viability as a drug. researchgate.net
Recent studies have successfully used this approach for other piperidine-containing scaffolds. For example, novel piperidine/oxindole derivatives were designed as VEGFR-2 inhibitors, with molecular docking revealing key binding interactions and leading to the synthesis of compounds with potent activity. nih.gov Another study designed novel piperidin-4-one derivatives and used in silico docking and ADME prediction to identify compounds with good potential bioavailability. researchgate.net
Applications of 1 Benzyl 4 Vinylpiperidin 4 Ol As a Precursor in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The structural features of 1-Benzyl-4-vinylpiperidin-4-ol make it an ideal starting point for the synthesis of intricate heterocyclic architectures, including spirocyclic, fused, and medium-ring systems.
Synthesis of Spirocyclic Structures (e.g., spirocyclic furopyridines)
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While direct literature on the use of this compound for the synthesis of spirocyclic furopyridines is not abundant, its close analog, 1-benzylpiperidin-4-one, serves as a key starting material in established synthetic routes. For instance, the synthesis of regioisomeric spirocyclic furopyridines has been achieved through the addition of lithiated bromopyridinecarbaldehyde acetals to 1-benzylpiperidin-4-one, followed by cyclization. nih.gov
Given that this compound can be readily prepared from 1-benzylpiperidin-4-one, it represents a strategic intermediate. The vinyl group in this compound offers a reactive handle for various transformations, potentially leading to a broader range of spirocyclic furopyridine derivatives. For example, the vinyl group could undergo oxidation, epoxidation, or other additions prior to or after the formation of the spirocyclic core, thus enabling the synthesis of more complex and functionally diverse molecules.
Table 1: Potential Synthetic Utility for Spirocyclic Furopyridine Synthesis
| Starting Material | Key Transformation | Resulting Scaffold | Potential Advantage of using this compound |
| 1-Benzylpiperidin-4-one | Addition of lithiated pyridines and cyclization | Spirocyclic furopyridines | The vinyl group allows for further diversification of the final product. |
Construction of Fused Bicyclic and Polycyclic Scaffolds (e.g., azepines, oxepines)
The synthesis of fused bicyclic and polycyclic systems containing seven-membered rings like azepines and oxepines is a challenging yet important area of organic synthesis. While direct examples utilizing this compound are not prevalent in the literature, a doctoral thesis has detailed the use of a closely related compound, 1-tosyl-4-vinylpiperidin-4-ol, in the construction of various bicyclic systems. bham.ac.uk This research demonstrated that the vinyl group is a key functionality for intramolecular cyclization reactions, leading to the formation of oxepine-containing fused rings. bham.ac.uk
By analogy, this compound is a promising candidate for similar transformations. The N-benzyl group can influence the reactivity and solubility of the molecule and can be readily cleaved under various conditions to provide a secondary amine for further functionalization. The vinyl group can participate in a variety of ring-closing reactions, such as ring-closing metathesis (RCM), intramolecular Heck reactions, or Prins cyclizations, to construct the desired azepine or oxepine rings fused to the piperidine (B6355638) core.
Table 2: Potential for Fused Bicyclic and Polycyclic Scaffold Synthesis
| Precursor | Key Reaction Type | Target Scaffold | Rationale |
| This compound | Intramolecular Cyclization (e.g., RCM, Heck) | Azepine-fused piperidines | The vinyl group and the nitrogen atom can be tethered and cyclized. |
| This compound | Intramolecular Cyclization (e.g., Prins, etherification) | Oxepine-fused piperidines | The vinyl group and the tertiary alcohol can participate in cyclization. |
Preparation of Medium-Ring Nitrogen Heterocycles
Medium-ring nitrogen heterocycles (8-11 membered rings) are present in numerous biologically active natural products, but their synthesis is often hampered by unfavorable entropic and enthalpic factors. Research has shown that vinyl-substituted piperidines are excellent precursors for the construction of such challenging ring systems. A notable example is the synthesis of a 10-membered nitrogen heterocycle from 1-tosyl-4-vinylpiperidin-4-ol. bham.ac.uk This was achieved through a ring-expansion strategy, highlighting the utility of the vinylpiperidin-4-ol scaffold.
Following this precedent, this compound can be envisioned as a valuable building block for the synthesis of a variety of medium-ring nitrogen heterocycles. The benzyl (B1604629) group can be retained as a protecting group or a pharmacophoric element, or it can be removed to allow for further synthetic manipulations. The combination of the vinyl group and the tertiary alcohol provides multiple avenues for ring-expansion strategies, such as Cope or Claisen rearrangements, followed by further transformations to access these complex and biologically relevant scaffolds.
Intermediate in Total Synthesis Efforts
The versatility of this compound also extends to its use as a key intermediate in the total synthesis of complex natural products and their synthetic analogues.
Precursor to Biologically Relevant Alkaloids (e.g., 3-piperidinol alkaloids)
The piperidine ring is a common motif in a vast array of alkaloids with diverse biological activities. While direct application of this compound in the synthesis of 3-piperidinol alkaloids has not been explicitly documented, related strategies suggest its potential. For instance, the synthesis of chromone (B188151) and flavonoid piperidine alkaloids has been accomplished starting from N-benzylated tetrahydro-3-pyridinemethanol derivatives. nih.gov These starting materials are structurally similar to what could be obtained from the rearrangement or functionalization of this compound.
The vinyl group of this compound can be stereoselectively converted to an epoxide, which upon ring-opening could lead to the desired 3-hydroxypiperidine (B146073) functionality. Alternatively, hydroboration-oxidation of the vinyl group could also provide access to a primary alcohol that can be further manipulated. The N-benzyl group serves as a common protecting group in alkaloid synthesis, which can be removed at a later stage to reveal the final natural product.
Role in the Synthesis of Synthetic Analogues
The development of synthetic analogues of biologically active compounds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The chemical functionalities present in this compound make it an attractive starting material for the generation of libraries of diverse piperidine-containing compounds.
The vinyl group can be a linchpin for a variety of coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position of the piperidine ring. The tertiary alcohol can be used as a handle for esterification, etherification, or elimination reactions. Furthermore, the N-benzyl group can be readily replaced with other substituents to explore their impact on biological activity. This modularity allows for the systematic modification of the piperidine scaffold, making this compound a valuable tool in medicinal chemistry and drug discovery programs.
Component in Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be screened for novel biological activities. scispace.comcam.ac.ukbeilstein-journals.org Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wide range of chemical space from a common starting point. cam.ac.uk this compound is an ideal scaffold for DOS due to its capacity to undergo a wide array of chemical reactions at its vinyl and alcohol functionalities.
The vinyl group is particularly amenable to a variety of transformations that can introduce significant molecular diversity. Reactions such as Heck coupling, hydroformylation, cycloadditions, and metathesis can be employed to append different substituents and construct new ring systems. The tertiary alcohol can be used as a handle for elimination reactions to form a diene, or for etherification. This multi-faceted reactivity allows for a "branching" reaction pathway, where a single precursor gives rise to numerous, structurally distinct product skeletons. cam.ac.uk For instance, the Ugi four-component reaction has been successfully used to create diverse libraries from piperidone precursors, highlighting the utility of the piperidine core in DOS. ub.edu
Below is a table illustrating how this compound can serve as a central component in generating a diversity-oriented synthesis library.
| Reaction Type | Reagents/Conditions | Resulting Scaffold/Functionality | Point of Diversity |
| Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted piperidine | Varied aryl groups |
| Diels-Alder Reaction | Dienophile (e.g., maleimide) | Spirocyclic piperidine | Varied dienophiles |
| Cross-Metathesis | Alkene, Grubbs catalyst | Piperidine with modified side chain | Varied alkene partners |
| Epoxidation | m-CPBA | Spiro-oxiranylpiperidine | Further nucleophilic opening |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-(2-hydroxyethyl)piperidin-4-ol | Primary alcohol for further functionalization |
| Ozonolysis | 1. O₃; 2. DMS | 1-Benzyl-4-hydroxypiperidin-4-carbaldehyde | Aldehyde for condensations, etc. |
Chiral Pool Entry for Asymmetric Syntheses (e.g., epoxidations, aziridinations)
The "chiral pool" approach is a cornerstone of asymmetric synthesis, utilizing readily available, enantiomerically pure compounds, such as amino acids or terpenes, as starting materials. williams.edumdpi.com While this compound is itself an achiral molecule, its vinyl group presents a prochiral center. This feature allows it to be a substrate in well-established asymmetric reactions to generate new stereocenters with high enantioselectivity.
Catalytic asymmetric transformations can convert the vinyl group into a chiral epoxide or aziridine. nih.gov For example, employing Sharpless asymmetric epoxidation or Jacobsen epoxidation would yield the corresponding spiro-oxiranylpiperidine as a single enantiomer. These chiral epoxide products are highly valuable intermediates themselves, as they can be opened by a variety of nucleophiles in a stereospecific manner to generate a range of enantiomerically pure, highly functionalized piperidines. Similarly, asymmetric aziridination reactions can install a chiral three-membered nitrogen-containing ring.
The ability to use catalysis to set the stereochemistry means that the same achiral precursor can give access to either enantiomer of the product, simply by changing the chirality of the catalyst. nih.gov This catalytic approach is often more flexible than using a traditional chiral pool starting material where only one enantiomer may be readily available. williams.edu
The table below outlines potential asymmetric transformations on the vinyl moiety of this compound.
| Transformation | Catalyst/Reagent Example | Product Type | Potential Stereochemical Outcome |
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral spiro-oxiranylpiperidine | Access to either (R) or (S) epoxide |
| Asymmetric Dihydroxylation | AD-mix-β | Chiral 4-(1,2-dihydroxyethyl)piperidin-4-ol | Diastereoselective formation of a chiral diol |
| Asymmetric Aziridination | Cu(I)-Box complex, N-tosyliminophenyliodinane | Chiral spiro-aziridinylpiperidine | Enantioselective formation of the N-tosyl aziridine |
| Asymmetric Hydrogenation | Rh(I)-DuPhos complex, H₂ | Chiral 1-benzyl-4-ethylpiperidin-4-ol | Generation of a chiral quaternary center (if R≠H on vinyl) |
Precursor to Substituted Piperidines with Varied Functionalities
The inherent reactivity of this compound makes it an excellent precursor for a wide range of substituted piperidines, which are valuable building blocks for pharmaceuticals and agrochemicals. epo.org The vinyl group and the tertiary alcohol can be independently or sequentially modified to install diverse functional groups.
The vinyl group can undergo a plethora of addition and oxidation reactions. Hydrogenation can selectively reduce the double bond to yield the corresponding 1-benzyl-4-ethylpiperidin-4-ol. Oxidative cleavage, for instance through ozonolysis, can transform the vinyl group into a ketone or carboxylic acid, providing a handle for amide coupling or other condensation reactions. The synthesis of functionalized piperidines is a field of intense research, with methods being developed for various transformations including cyclizations and multi-component reactions. whiterose.ac.ukcore.ac.uk
The tertiary hydroxyl group can be eliminated under acidic conditions to form a conjugated diene, which can then participate in cycloaddition reactions. Alternatively, it can be used as a nucleophile or be replaced via nucleophilic substitution under specific conditions. The benzyl group on the nitrogen serves as a common protecting group that can be readily removed via hydrogenolysis, allowing for further derivatization at the nitrogen atom. This versatility enables the synthesis of piperidines with substitution at the C4 position and on the nitrogen, leading to a vast array of potential drug candidates and molecular probes.
The following table details several synthetic routes from this compound to other functionalized piperidine derivatives.
| Reaction | Target Functionality | Example Product Structure (Name) |
| Hydrogenation | Saturated alkyl side chain | 1-Benzyl-4-ethylpiperidin-4-ol |
| Oxidative Cleavage | Ketone at C4 | 1-Benzyl-4-acetyl-4-hydroxypiperidine |
| Hydrohalogenation | Halogenated side chain | 1-Benzyl-4-(1-bromoethyl)piperidin-4-ol |
| Elimination & Debenzylation | Unprotected diene | 4-Vinyl-1,2,3,4-tetrahydropyridine |
| Radical Addition | Thiol-ether linkage | 1-Benzyl-4-(2-(phenylthio)ethyl)piperidin-4-ol |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-4-vinylpiperidin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, 1-benzyl-4-piperidone derivatives (e.g., 1-benzyl-4-hydrazinylpiperidine) are synthesized via multi-step processes, including benzylation of piperidine followed by functional group introduction . To introduce the vinyl group, a Wittig reaction or palladium-catalyzed coupling could be employed. Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (reflux conditions for 12 hours in propionic anhydride demonstrated 79.9% yield in analogous reactions ), and purification via recrystallization or chromatography. Monitoring reaction progress with TLC or GC/MS ensures intermediate purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do data interpretations differ?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the benzyl, vinyl, and hydroxyl group positions. For example, aromatic protons (δ 7.24–7.40 ppm) and piperidine ring protons (δ 2.29–3.78 ppm) are resolvable in similar compounds . The hydroxyl proton may appear as a broad singlet (~1–5 ppm).
- GC/MS : Retention time and fragmentation patterns (e.g., m/z 380 for CHNO derivatives ) help verify molecular weight and structural integrity.
- IR : Stretching frequencies for -OH (~3200–3600 cm) and C=C (~1640 cm^{-1) confirm functional groups.
Discrepancies in data (e.g., unexpected splitting in NMR) may arise from stereochemical effects or impurities, necessitating repeated purification .
Advanced Research Questions
Q. How does the stereochemistry of the vinyl and hydroxyl groups in this compound affect its reactivity and biological activity?
- Methodological Answer : The spatial arrangement of substituents influences electronic and steric interactions. For example:
- Reactivity : The hydroxyl group’s axial/equatorial position on the piperidine ring impacts hydrogen-bonding capacity and nucleophilicity. In 1-benzyl-4-piperidone derivatives, equatorial substituents enhance stability during nucleophilic additions .
- Biological Activity : Stereochemistry modulates receptor binding. For instance, carfentanil analogs show varying opioid receptor affinity depending on substituent orientation . Computational modeling (e.g., docking studies) and chiral HPLC can elucidate stereochemical effects .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
- Data Normalization : Express activity relative to a reference inhibitor (e.g., IC ratios) to account for assay-specific conditions.
- Meta-Analysis : Compare structural analogs (e.g., 1-benzyl-4-hydrazinylpiperidine ) to identify trends. For example, conflicting enzyme inhibition data may arise from differences in assay pH or co-solvents, which can be addressed using buffer optimization .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to predict optimal functional groups .
- MD Simulations : Analyze binding stability of this compound in target protein pockets (e.g., opioid receptors) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with favorable logP (~2–3) and low hepatotoxicity .
Notes
- Safety : Handle this compound under inert atmospheres (argon/nitrogen) and use PPE (gloves, goggles) to prevent exposure .
- Ethical Compliance : Adhere to institutional guidelines for bioactivity testing; avoid human/animal use without approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
